2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile
Overview
Description
The compound "2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile" is a chemical of interest due to its pyrrolopyridine core, which is a structural motif found in various biologically active compounds. The pyrrolopyridine structure is known for its potential in pharmaceutical applications, including its use in the synthesis of complex molecules that may exhibit a range of biological activities.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives can be achieved through various methods. One such method involves the oxidative coupling and polymerization of pyrroles, as demonstrated in the electrochemical oxidation of 2,4-dimethyl-3-ethylpyrrole in acetonitrile . Another approach is the [3 + 2 + 1] methodology for pyridine skeleton synthesis using acetonitrile as a C4N1 unit, which involves a cascade of carbopalladation/cyclization reactions . Additionally, a one-step synthesis of pyrido[1,2-a]benzimidazole derivatives from chloroacetonitrile, malononitrile, and other components in acetonitrile has been reported .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives can be complex, with various substituents influencing the overall stability and reactivity of the compound. For instance, the electrochemical studies on pyrrole derivatives have shown the formation of stable tautomers and oligomers, such as trimers with a central 2H-pyrrole unit, which are resistant to further oxidation . The structure of these compounds is often elucidated using techniques like NMR, MS, IR spectroscopy, and X-ray crystallography .
Chemical Reactions Analysis
Pyrrolopyridine derivatives can undergo a range of chemical reactions. For example, the reaction of 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile with hydrazonoyl halides leads to the formation of pyrrolo[2,1-a]isoquinoline derivatives . Similarly, the Michael addition of trimethylsilyl cyanide to certain pyrrolizin derivatives results in the synthesis of 2-aryl-2-(1-oxo-2,3-dihydro-1H-pyrrolizin-2-yl)acetonitrile derivatives . The base-catalyzed cyclization of β-enamino imides with cinnamaldehydes yields 1,2-diarylpyrrolo[3,4-b]pyridine-5,7-diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. These properties include solubility in organic solvents like acetonitrile, stability under various conditions, and fluorescence characteristics . The electrochemical properties, such as oxidation potentials, can be studied using cyclic voltammetry . The reactivity of these compounds towards nucleophiles and electrophiles is also a key aspect of their chemical behavior .
Scientific Research Applications
Specific Scientific Field
Summary of the Application
The compound has been used in the development of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Results or Outcomes
Among the developed derivatives, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Application in Tenosynovial Giant Cell Tumour Treatment
Specific Scientific Field
Summary of the Application
A clinical trial with the medicine in patients with tenosynovial giant cell tumour, localised and diffuse type was ongoing at the time of the source document .
Results or Outcomes
The results or outcomes of the clinical trial were not provided in the source .
Safety And Hazards
properties
IUPAC Name |
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-4-3-7-6-12-8-2-1-5-11-9(7)8/h1-2,5-6,12H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEHPSDNEHUNLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)CC#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478547 | |
Record name | 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile | |
CAS RN |
554453-19-9 | |
Record name | 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{1H-pyrrolo[3,2-b]pyridin-3-yl}acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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